molecular formula C18H17N5O3S2 B10992443 N-(1H-indol-4-yl)-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide

N-(1H-indol-4-yl)-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide

Cat. No.: B10992443
M. Wt: 415.5 g/mol
InChI Key: KBWFEPAJFVNRCV-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide is a heterocyclic compound featuring a thiadiazolo[3,2-a]pyrimidinone core linked to an indole moiety via a sulfanyl-acetamide bridge. Its structure combines a methoxymethyl substituent on the thiadiazole ring and an indol-4-yl group, distinguishing it from related acetamide derivatives.

Properties

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-[[2-(methoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methylsulfanyl]acetamide

InChI

InChI=1S/C18H17N5O3S2/c1-26-8-16-22-23-17(25)7-11(20-18(23)28-16)9-27-10-15(24)21-14-4-2-3-13-12(14)5-6-19-13/h2-7,19H,8-10H2,1H3,(H,21,24)

InChI Key

KBWFEPAJFVNRCV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=O)C=C(N=C2S1)CSCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-4-yl)-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article provides a detailed exploration of its biological activity, including potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of an indole moiety linked to a thiadiazole-pyrimidine hybrid. This structural arrangement suggests a potential for diverse biological activities owing to the presence of multiple functional groups that can interact with various biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit:

  • Antibacterial Properties : The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Its structural components suggest potential antifungal effects.
  • Neuroactive Effects : The indole component is often associated with neuroactivity and may contribute to anti-cancer properties.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Interactions with microbial enzymes that disrupt their function.
  • Receptor Modulation : Potential modulation of various receptors involved in cellular signaling pathways.

Antimicrobial Activity

A study evaluating the antimicrobial activity of various thiadiazole-pyrimidine derivatives found that compounds similar to N-(1H-indol-4-yl)-2-{...} displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli (Table 1).

CompoundZone of Inhibition (mm)Bacterial Strain
5a10Bacillus subtilis
5b21Micrococcus luteus
5c18E. coli
5d20S. aureus
5e25S. typhimurium

This data indicates that the compound's structural features are conducive to significant antibacterial activity.

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiadiazole-pyrimidine compounds exhibit varying degrees of antimicrobial efficacy. For instance, derivatives similar to N-(1H-indol-4-yl)-2-{...} were tested against several bacterial strains using the broth dilution method. Results indicated considerable activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting a robust antimicrobial profile.

Comparison with Similar Compounds

Core Heterocycle Variations

The thiadiazolo[3,2-a]pyrimidinone core in the target compound differs from oxadiazole-based analogs, such as N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) . Key distinctions include:

  • Synthetic complexity: Thiadiazolo-pyrimidinones require multi-step cyclization reactions, whereas oxadiazoles are synthesized via simpler cyclodehydration of diacylhydrazides .
Compound Heterocycle Key Substituents Synthesis Yield
Target Compound Thiadiazolo[3,2-a]pyrimidinone Methoxymethyl, Indol-4-yl Not reported
8g 1,3,4-Oxadiazole Indol-3-ylmethyl, Methylphenyl 72–79%

Substituent Effects

  • Indole position : The target compound’s indol-4-yl group contrasts with indol-3-yl derivatives (e.g., 8g). Positional differences may alter receptor binding; indol-3-yl groups are common in serotonin analogs, while indol-4-yl is less explored .
  • Methoxymethyl vs. Trifluoroacetyl : describes N-(3-trifluoroacetyl-indol-7-yl) acetamides with fluorophenyl groups. The methoxymethyl group in the target compound likely increases hydrophilicity compared to electron-withdrawing trifluoroacetyl substituents .

Bioactivity and Enzyme Inhibition Potential

While direct bioactivity data for the target compound are unavailable, structurally related compounds exhibit enzyme inhibition:

  • Oxadiazole derivatives (8a-w) : Demonstrated enzyme inhibition in pLDH assays, with IC50 values influenced by substituents like methylphenyl or halogenated groups .
Compound Type Assay Type Notable Activity Reference
Oxadiazole derivatives pLDH inhibition Moderate to high inhibition
Trifluoroacetyl indoles Not specified Enhanced stability via CF3 group

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